molecular formula C14H14N2O5 B11838644 (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid

Cat. No.: B11838644
M. Wt: 290.27 g/mol
InChI Key: VFUOQRAKWGXSSC-JTQLQIEISA-N
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Description

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid is a chiral compound featuring an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole-2-carboxylic acid and a suitable chiral amine.

    Amidation Reaction: The indole-2-carboxylic acid is reacted with the chiral amine under appropriate conditions to form the amide bond.

    Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis, followed by deprotection steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, catalytic processes, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1H-Indole-2-carboxamido)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: Reduction of the amide group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: A precursor in the synthesis of (S)-2-(1H-Indole-2-carboxamido)pentanedioic acid.

    Tryptophan: An amino acid with an indole ring, similar in structure.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an indole ring and a pentanedioic acid moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)pentanedioic acid

InChI

InChI=1S/C14H14N2O5/c17-12(18)6-5-10(14(20)21)16-13(19)11-7-8-3-1-2-4-9(8)15-11/h1-4,7,10,15H,5-6H2,(H,16,19)(H,17,18)(H,20,21)/t10-/m0/s1

InChI Key

VFUOQRAKWGXSSC-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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